EBV‑EA Tumor‑Promoter Inhibition: Auraptene Is 25‑Fold More Potent Than Umbelliferone, the 7‑Dealkylated Core Analog
In a direct head‑to‑head comparison using the Epstein‑Barr virus early antigen (EBV‑EA) activation assay in Raji cells — a widely accepted in vitro surrogate for tumor‑promotion inhibition — auraptene exhibited an IC50 of 18 µM, nearly identical to the reference isoflavone genistein. In contrast, umbelliferone (7‑hydroxycoumarin), which lacks the geranyloxyl side chain, required an IC50 of 450 µM, making it 25‑fold less potent [1]. The same study confirmed that topical auraptene application (160 nmol) in a mouse DMBA/TPA two‑stage skin carcinogenesis model reduced tumor incidence by 27% (P < 0.01) and tumor multiplicity by 23% (P < 0.05) [1].
| Evidence Dimension | Inhibition of TPA‑induced EBV‑EA activation (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 18 µM |
| Comparator Or Baseline | Umbelliferone (7‑hydroxycoumarin): IC50 = 450 µM; Genistein: IC50 ≈ 18 µM |
| Quantified Difference | Auraptene is 25‑fold more potent than umbelliferone (450/18 = 25×); equipotent to genistein |
| Conditions | Raji cell line; TPA‑induced EBV‑EA activation assay; in vitro |
Why This Matters
A procurement decision selecting umbelliferone instead of auraptene for chemoprevention research would require approximately 25‑fold higher concentrations to achieve equivalent tumor‑promotion inhibition, substantially altering dosing feasibility and off‑target risk profiles.
- [1] Murakami A, Nakamura Y, Tanaka T, et al. Auraptene, a citrus coumarin, inhibits 12‑O‑tetradecanoylphorbol‑13‑acetate‑induced tumor promotion in ICR mouse skin, possibly through suppression of superoxide generation in leukocytes. Jpn J Cancer Res. 1997;88(5):443-452. doi:10.1111/j.1349-7006.1997.tb00402.x. PMID: 9247600. View Source
